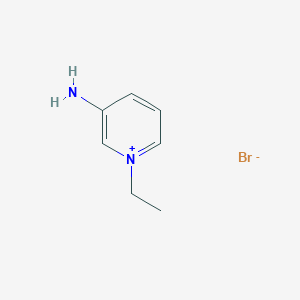![molecular formula C18H20FIO B14254120 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene CAS No. 473564-45-3](/img/structure/B14254120.png)
1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene is an organic compound with the molecular formula C18H20FIO It is characterized by a benzene ring substituted with a fluoro group and a phenoxy group, which is further substituted with a 5-iodopentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 4-hydroxybenzaldehyde with 5-iodopentyl bromide in the presence of a base such as potassium carbonate.
Fluorination: The phenoxy intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group at the para position of the benzene ring.
Final Coupling: The final step involves the coupling of the fluorinated phenoxy intermediate with benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in appropriate solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with azide, thiol, or alkoxide groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of quinones or hydroquinones.
Applications De Recherche Scientifique
1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The presence of the fluoro and iodo groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-methylbenzene: Similar structure but lacks the phenoxy and iodo substituents.
1-Fluoro-4-iodobenzene: Contains the fluoro and iodo groups but lacks the phenoxy and pentyl chain.
4-Fluorophenol: Contains the fluoro and phenoxy groups but lacks the iodo and pentyl chain.
Uniqueness: 1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene is unique due to the combination of fluoro, phenoxy, and iodo substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
473564-45-3 |
|---|---|
Formule moléculaire |
C18H20FIO |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
1-fluoro-4-[[4-(5-iodopentyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C18H20FIO/c19-17-9-5-16(6-10-17)14-21-18-11-7-15(8-12-18)4-2-1-3-13-20/h5-12H,1-4,13-14H2 |
Clé InChI |
FPIQWMKCYZNKHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCCI)OCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


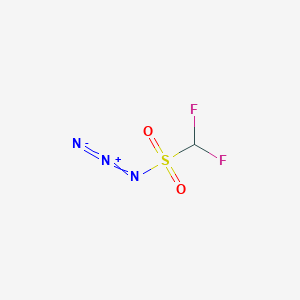
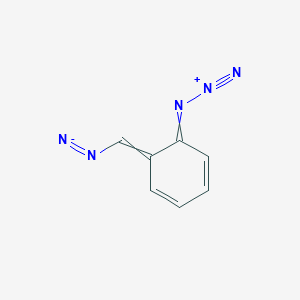
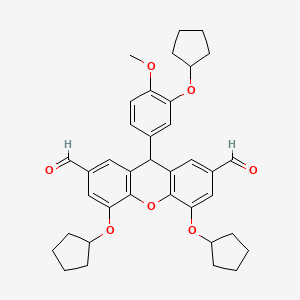

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
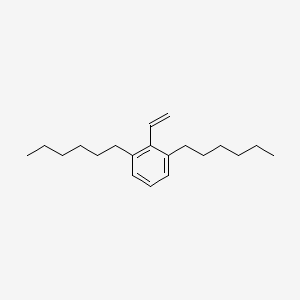
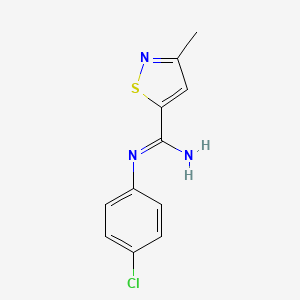
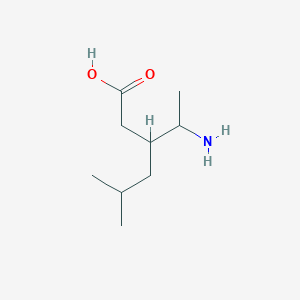

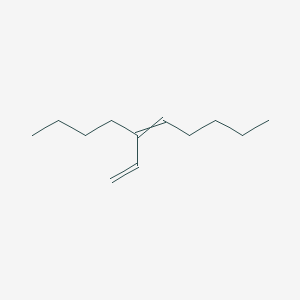
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
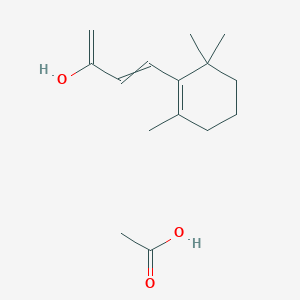
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
